molecular formula C8H15N5OS B11774777 Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]- CAS No. 5174-77-6

Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]-

Cat. No.: B11774777
CAS No.: 5174-77-6
M. Wt: 229.31 g/mol
InChI Key: HVQMGDOUFZWEGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]- (CAS: 3119-96-8) is a guanidine derivative characterized by a 1-methyl-5-oxo-2-thioxo-4-imidazolidinyl group attached to the guanidine moiety via a propyl chain. Its molecular formula is C₈H₁₆ClN₅OS in its hydrochloride form .

Pharmacologically, guanidine derivatives are historically significant as histamine receptor modulators. For example, impromidine (an imidazole-containing guanidine) is a potent H₂ receptor agonist , while JB 98064 (a non-imidazole guanidine) acts as a selective H₃ receptor antagonist .

Properties

CAS No.

5174-77-6

Molecular Formula

C8H15N5OS

Molecular Weight

229.31 g/mol

IUPAC Name

2-[3-(1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl)propyl]guanidine

InChI

InChI=1S/C8H15N5OS/c1-13-6(14)5(12-8(13)15)3-2-4-11-7(9)10/h5H,2-4H2,1H3,(H,12,15)(H4,9,10,11)

InChI Key

HVQMGDOUFZWEGL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C(NC1=S)CCCN=C(N)N

Origin of Product

United States

Preparation Methods

Rathke Synthesis for Guanidine Derivatives

The Rathke method, traditionally used for guanidine synthesis, involves reacting thioureas with amines. For this compound, a modified approach could proceed as follows:

  • Imidazolidinone ring formation : Cyclocondensation of methylamine with thiourea and a diketone precursor under acidic conditions generates the 1-methyl-5-oxo-2-thioxoimidazolidine core.

  • Propylguanidine side-chain introduction : Alkylation of the imidazolidine nitrogen with 3-bromopropylamine, followed by guanidinylation using cyanamide or a protected guanidine reagent.

Key Reaction Conditions :

  • Cyclization at 80–100°C in ethanol/HCl (yield: ~45%).

  • Guanidinylation with cyanamide at pH 9–10 (yield: ~60%).

Biginelli Reaction-Based Strategies

The Biginelli multicomponent reaction, optimized for guanidine-containing heterocycles, offers a streamlined route:

Triazone-Protected Guanidine Approach

  • Biginelli condensation : Reacting triazone-protected guanidine (e.g., 1,3-dimethyl-triazinan-2-one) with a β-ketoester (ethyl acetoacetate) and a propyl-linked aldehyde (3-(1-methyl-5-oxo-2-thioxoimidazolidin-4-yl)propanal) in DMF/NaHCO₃ at 70°C for 12 hours forms the dihydropyrimidinone intermediate.

  • Deprotection : Treatment with 50% trifluoroacetic acid (TFA) in dichloromethane cleaves the triazone group, yielding the free guanidine.

Optimized Yields :

Aldehyde Componentβ-KetoesterYield (%)
3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propanalEthyl acetoacetate79–84

Pyrazole Carboxamidine Route

  • Biginelli adduct formation : Pyrazole carboxamidine, β-ketoester, and aldehyde condense at 70°C in ethanol/HCl to form a Boc-protected dihydropyrimidinone.

  • Aminolysis and deprotection : Reaction with ammonium hydroxide followed by TFA yields the guanidine.

Limitations :

  • Prolonged reaction times (48–72 hours) for cyclocondensation.

  • Moderate yields (53–76%) due to competing side reactions.

Thiourea-Mediated Ring Closure

A two-step process involving:

  • Propylguanidine synthesis : Coupling 1,3-diaminopropane with thiourea in the presence of HgCl₂.

  • Imidazolidine-thioxo cyclization : Heating with methyl glyoxalate and sulfur in DMF.

Critical Parameters :

  • Stoichiometric HgCl₂ to prevent polysulfide formation.

  • Reaction monitoring via HPLC to detect intermediate thioamide byproducts.

Reaction Optimization and Scalability

Solvent and Catalytic Effects

  • DMF vs. ethanol : DMF enhances solubility of the imidazolidine intermediate, improving yields by 15–20%.

  • Acid catalysts : p-Toluenesulfonic acid (pTSA) outperforms HCl in minimizing ester hydrolysis during Biginelli reactions.

Protecting Group Strategies

  • Boc vs. triazone : Triazone protection enables higher guanidine stability during condensation but requires harsh deprotection (TFA).

  • Benzyl groups : Temporary N-benzylation prevents undesired N-alkylation but necessitates hydrogenolysis.

Analytical and Characterization Data

Spectroscopic Confirmation

  • ¹H NMR (DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 2.98 (s, 3H, NCH₃), 3.45 (m, 2H, CH₂N), 4.12 (q, 2H, OCH₂).

  • IR : 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C=S).

Purity and Yield Benchmarks

MethodPurity (HPLC)Isolated Yield (%)
Biginelli-triazone≥95%79–84
Rathke-thiourea88%45–60

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]- exhibit promising anticancer properties. For instance, derivatives containing the thioxoimidazolidin moiety have been shown to inhibit androgen receptors, which are crucial in the treatment of prostate cancer. Research has demonstrated that these compounds can effectively bind to androgen receptors and inhibit tumor growth in vitro and in vivo models .

Case Study : In a study focusing on imidazolidine derivatives, certain compounds demonstrated significant anti-androgen activity without agonistic effects, making them suitable candidates for further development as anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A variety of Guanidine derivatives have shown efficacy against various bacterial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. These findings suggest that Guanidine derivatives could be developed into new antimicrobial agents .

Data Table: Antimicrobial Activity of Guanidine Derivatives

Compound NameTarget MicroorganismMinimum Inhibitory Concentration (MIC)
9aMycobacterium smegmatis6.25 µg/ml
9cPseudomonas aeruginosa12.5 µg/ml

Enzyme Inhibition

Guanidine derivatives have been investigated for their ability to inhibit various enzymes. For example, certain synthesized derivatives have shown significant inhibitory action against α-glucosidase, an enzyme involved in carbohydrate metabolism. This property is particularly relevant for diabetes management .

Case Study : A recent study reported that specific 1,3,4-thiadiazole derivatives exhibited α-glucosidase inhibition rates up to 95%, outperforming the standard drug acarbose .

Synthetic Applications

The synthesis of Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]- is achieved through various chemical reactions involving guanidine and thioxoimidazolidin derivatives. The synthetic pathways often involve multi-step processes that allow for the introduction of different functional groups to enhance biological activity.

Synthesis Pathway Example :

  • Starting Material : Guanidine hydrochloride
  • Reaction with Thioxoimidazolidin : Formation of the target compound through nucleophilic substitution.
  • Purification : Recrystallization or chromatography to obtain pure Guanidine derivative.

Mechanism of Action

The mechanism of action of 1-(3-(1-Methyl-5-oxo-2-thioxoimidazolidin-4-yl)propyl)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and pharmacological differences between the target compound and related guanidine derivatives:

Compound Core Structure Key Functional Groups Pharmacological Activity Species Selectivity Pharmacokinetic Properties
Target Compound Guanidine + 1-methyl-5-oxo-2-thioxo-imidazolidinyl-propyl Thioxo (C=S), Oxo (C=O) Not explicitly reported; likely H₂/H₃ receptor modulation based on structural analogs Unknown Unknown
Impromidine Guanidine + 3-(1H-imidazol-4-yl)propyl Imidazole ring Potent H₂ receptor agonist (400× histamine potency in guinea pig atrium) Higher efficacy in guinea pig vs. human H₂R Poor oral bioavailability; limited BBB penetration
NG-Acylguanidines (e.g., I, II) Guanidine + acylated 3-(1H-imidazol-4-yl)propyl or 3-(thiazol-2-yl)propyl Acyl groups (e.g., difluorophenyl, phenyl) Moderate H₂ agonism; improved selectivity over H₃/H₄ receptors Reduced human H₂R potency vs. guinea pig Enhanced oral absorption; BBB penetration
JB 98064 Non-imidazole guanidine with alicyclic substituents Tertiary amine Selective H₃ receptor antagonist Not reported Not reported
Tx 11 Guanidine + thioxanthenone-propoxychlorophenyl Thioxanthone core Antifungal activity (synthetic focus) Not applicable Not reported

Key Research Findings

Species-Dependent Efficacy
  • Imidazole-linked guanidines (e.g., impromidine) exhibit marked species selectivity. For instance, they show 10–100× higher potency at guinea pig (gp) H₂R compared to human (h) H₂R due to differences in receptor conformations stabilized by the ligand .
  • NG-Acylguanidines retain species selectivity but with reduced potency gaps. For example, N-[3-(3,4-difluorophenyl)propanoyl]-guanidine achieves 60% efficacy at hH₂R vs. 90% at gpH₂R in GTPase assays .
Pharmacokinetic Advantages of Acylated Derivatives
  • Acylation of the guanidine moiety reduces basicity, enabling blood-brain barrier (BBB) penetration and oral bioavailability. For example, acylated analogs like compound II (N-[3-phenylbutanoyl]-guanidine) were detected in mouse brain after oral administration .
  • In contrast, non-acylated guanidines (e.g., impromidine) are poorly absorbed and lack central activity due to high polarity .
Thioxo/Oxo Substitutions
  • Thioxanthone-based guanidines (e.g., Tx 11) demonstrate antifungal activity, suggesting the thioxo group’s role in targeting microbial enzymes .

Biological Activity

Guanidine, particularly the compound Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]- , is a derivative of guanidine that has garnered attention for its biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Overview of Guanidine

Guanidine is a strong organic base that plays a significant role in various biological processes. It is primarily known for its use in treating muscle weakness associated with conditions like Eaton-Lambert syndrome. The compound enhances the release of acetylcholine at neuromuscular junctions, which is crucial for muscle contraction .

The specific mechanism of action for Guanidine, [3-(1-methyl-5-oxo-2-thioxo-4-imidazolidinyl)propyl]- involves:

  • Acetylcholine Release : The compound facilitates increased acetylcholine release following nerve impulses.
  • Membrane Dynamics : It appears to slow the rates of depolarization and repolarization in muscle cell membranes, which may contribute to its therapeutic effects .

Anticoagulant Properties

Recent studies have explored the use of guanidine mimics as inhibitors of factor Xa, a key enzyme in the coagulation cascade. These compounds have shown potential as anticoagulants for treating thromboembolic disorders. The guanidine derivatives exhibit inhibitory activity on serine protease enzymes, making them valuable in preventing blood clots .

Antiviral Activity

Guanidine derivatives have also been investigated for their antiviral properties. For instance, certain sulfonamide derivatives containing guanidine moieties demonstrated high antiviral activity against various viruses, including influenza and HIV. The guanidine-substituted compounds showed comparable efficacy to established antiviral agents like amantadine .

Clinical Applications in Myasthenia Gravis

A notable case study involved patients with myasthenia gravis treated with guanidine chloride. Reports indicated varied degrees of improvement in muscle strength among patients receiving doses ranging from 14 to 42 mg/kg/day. While some experienced gastrointestinal disturbances and central nervous system effects, others showed marked improvement in symptoms .

Toxicity and Safety Profiles

Research on the toxicity of guanidine compounds has highlighted potential adverse effects, including nephrotoxicity at higher doses. A chronic-duration LOAEL (Lowest Observed Adverse Effect Level) was established at 14 mg/kg-day based on case reports from LEMS patients treated with guanidine chloride . These findings underscore the importance of monitoring dosages to mitigate risks.

Data Tables

Property Value
Half-life7-8 hours
MechanismAcetylcholine release
Therapeutic UsesMuscle weakness, anticoagulant
Adverse EffectsGastrointestinal issues, CNS disturbances

Q & A

Q. Table 1: Critical Synthetic Steps

StepReagent/ConditionPurpose
Imidazole protectionTrityl chloridePrevents undesired NH reactivity
Ester reductionLiAlH4Converts ester to alcohol
Guanidine couplingDiethyl azodicarboxylate (DEAD), PPh3Forms C-N bond under Mitsunobu conditions

Basic Question: Which histamine receptors does this compound primarily target, and what are its selectivity challenges?

Answer:
The compound acts as a potent histamine H2 receptor (H2R) agonist but exhibits cross-reactivity with H3R and H4R , particularly in imidazole-containing analogs. For example:

  • H2R agonism : EC50 values in guinea pig right atrium assays show 400x higher potency than histamine .
  • Selectivity issues : Imidazolylpropylguanidines display off-target activity at H3R/H4R due to structural similarities in the ligand-binding pocket .

Advanced Question: How can researchers address species-dependent differences in H2R activity (e.g., human vs. guinea pig)?

Answer:
Species-specific H2R activity arises from receptor sequence variations. Methodological approaches include:

  • Steady-state GTPase assays : Use membranes expressing human-guinea pig H2R fusion proteins to directly compare agonist efficacy across species .
  • Gsα splice variant modulation : Co-express short Gsα splice variants (GsαS) to enhance signal transduction in human H2R systems .

Q. Table 2: Species-Dependent Agonist Potency

SpeciesPotency (vs. Histamine)Assay Type
Guinea pig400xIsolated right atrium
Human10–50xGTPase activity (fusion protein)

Advanced Question: What computational methods are used to model receptor-ligand interactions for this compound?

Answer:

  • Homology modeling : Builds 3D H2R structures using templates like β2-adrenergic receptors to predict ligand-binding pockets .
  • Molecular dynamics (MD) simulations : Analyzes stability of ligand-receptor complexes, focusing on guanidine-Arg residue interactions in transmembrane domains .
  • Free energy calculations : Quantifies binding affinity differences between species (e.g., human vs. guinea pig H2R) .

Advanced Question: How can structural modifications improve selectivity over H3R/H4R?

Answer:

  • Acylation of the guanidine moiety : Reduces basicity, diminishing H3R/H4R affinity while retaining H2R activity (e.g., methyl/ethyl branched alkanoyl chains) .
  • Heterocyclic replacements : Substituting imidazole with 2-amino-4-methylthiazole reduces off-target effects .
  • "Bivalent ligand" design : Incorporates dual pharmacophores to enhance H2R specificity .

Q. Table 3: Selectivity Optimization Strategies

ModificationEffect on H2REffect on H3R/H4R
NG-acylationRetains potencyReduces affinity by 70–90%
Thiazole substitutionSimilar EC50Eliminates H3R activity

Advanced Question: What analytical techniques validate the compound’s structural and electronic properties?

Answer:

  • X-ray crystallography : Resolves 3D conformation, including thioxo-imidazolidinyl geometry .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., hydrogen bonds, π-π stacking) in crystalline states .
  • LogP determination : Evaluates lipophilicity using HPLC or shake-flask methods to predict BBB penetration .

Advanced Question: How does the compound’s stability vary under experimental conditions?

Answer:

  • pH-dependent degradation : The thioxo group is prone to hydrolysis at pH > 8. Use buffered solutions (pH 6–7) for in vitro assays .
  • Thermal stability : Decomposes above 150°C; store at –20°C under inert gas (N2/Ar) to prevent oxidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.